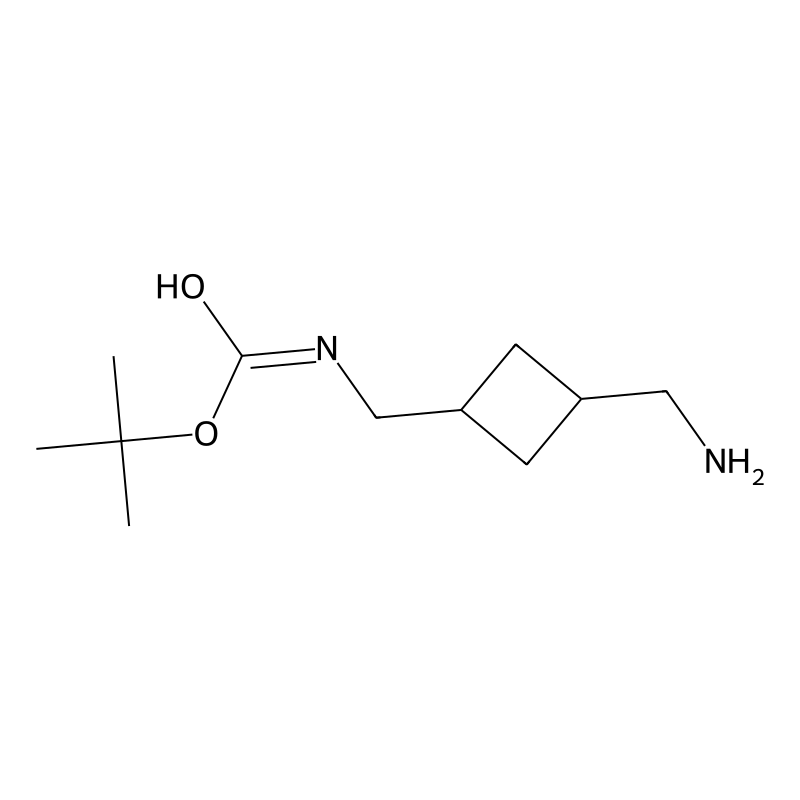3-Aminomethyl-1-(boc-aminomethyl)cyclobutane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Modular Approach in Organic Synthesis
A study by Han and Zard (2014) explored the utility of Boc-protected azetines in a radical addition process for creating various substituted pyrroles (). These pyrroles hold significant importance in medicinal chemistry. The research demonstrated the formation of 2,4-disubstituted and polycyclic pyrroles with a protected aminomethyl group. This work highlights the role of 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane as a key intermediate in synthesizing complex organic structures with valuable applications.
Enantioselective Synthesis of Amino Acids
Developing efficient methods for synthesizing enantiopure amino acids is crucial in drug discovery. A study by André et al. (2013) achieved a unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid using Boc-protected cyclobutane derivatives (). This research provides a valuable approach for the enantioselective construction of amino acids, a critical component in the development of new pharmaceuticals.
Medicinal Chemistry and Drug Discovery
The unique structural features of Boc-monoprotected cyclobutane diamines, including 3-Aminomethyl-1-(boc-aminomethyl)cyclobutane, make them attractive candidates for drug discovery. Radchenko et al. (2010) investigated the synthesis of these diamines, considering their potential as building blocks in this field (). The study suggests that these compounds hold promise in the development of novel therapeutic agents.
3-Aminomethyl-1-(tert-butoxycarbonyl-aminomethyl)cyclobutane is a chemical compound with the molecular formula CHNO. This compound features a cyclobutane ring substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc) protected aminomethyl group. The presence of the Boc group provides stability and protection to the aminomethyl functionality, making it useful in various synthetic applications, particularly in organic synthesis and pharmaceutical research due to its unique structural characteristics and reactivity .
- Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
- Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride, yielding amine derivatives.
- Nucleophilic Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .
Major Products
The products formed from these reactions depend on the specific reagents and conditions used, highlighting the compound's versatility in synthetic chemistry.
While specific biological activities of 3-Aminomethyl-1-(tert-butoxycarbonyl-aminomethyl)cyclobutane are not extensively documented, compounds with similar structures often exhibit significant biological properties. The aminomethyl group can interact with biological targets, potentially influencing enzyme activity or receptor binding. Further studies are necessary to elucidate its specific biological roles and mechanisms of action .
The synthesis of 3-Aminomethyl-1-(tert-butoxycarbonyl-aminomethyl)cyclobutane typically involves several key steps:
- Formation of the Cyclobutane Ring: This can be achieved through methods such as cycloaddition reactions or ring-closing reactions.
- Introduction of the Aminomethyl Group: This step often utilizes nucleophilic substitution reactions with appropriate aminating agents.
- Boc Protection: The final step involves protecting the aminomethyl group using di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine .
Industrial Production
In industrial settings, these synthetic routes are optimized for higher yields and purity, focusing on reaction conditions such as temperature control and catalyst efficiency .
3-Aminomethyl-1-(tert-butoxycarbonyl-aminomethyl)cyclobutane is primarily utilized in:
- Organic Synthesis: Due to its reactive functional groups, it serves as an intermediate in synthesizing more complex molecules.
- Pharmaceutical Research: Its unique structure makes it a candidate for developing new therapeutic agents or drug scaffolds .
Several compounds share structural similarities with 3-Aminomethyl-1-(tert-butoxycarbonyl-aminomethyl)cyclobutane:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(N-Boc-aminomethyl)-3-(aminomethyl)benzene | Benzene ring instead of cyclobutane | Aromatic properties may influence reactivity |
| 4-(N-Boc-aminomethyl)-2-(aminomethyl)pyridine | Pyridine ring | Different electronic properties due to nitrogen in the ring |
| tert-Butyl (3-aminomethyl)cyclobutylcarbamate | Variations in functional group positioning | Carbamate functionality may affect solubility and reactivity |
Uniqueness
The uniqueness of 3-Aminomethyl-1-(tert-butoxycarbonyl-aminomethyl)cyclobutane lies in its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to other similar compounds. This characteristic makes it particularly valuable for synthesizing compounds that require specific spatial arrangements or electronic interactions .








